molecular formula C17H23N3O2 B7695212 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

Cat. No.: B7695212
M. Wt: 301.4 g/mol
InChI Key: NXHAXIRXWHSYTI-UHFFFAOYSA-N
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Description

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is a complex organic compound characterized by the presence of a tert-butylphenyl group and an oxadiazole ring

Preparation Methods

The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile oxide to form the oxadiazole ring. The final step involves the amidation of the oxadiazole derivative with N,N-dimethylpropanamide under suitable reaction conditions .

Chemical Reactions Analysis

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the tert-butylphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)13-8-6-12(7-9-13)16-18-14(22-19-16)10-11-15(21)20(4)5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHAXIRXWHSYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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